2-chloro-4-formylphenyl 4-chlorobenzoate
Description
2-Chloro-4-formylphenyl 4-chlorobenzoate is a substituted benzoate ester featuring two distinct aromatic rings. The phenyl group attached to the ester oxygen is substituted with a chlorine atom at position 2 and a formyl group (-CHO) at position 2. The benzoate moiety carries a chlorine atom at position 4 (Figure 1). This compound’s structure combines electron-withdrawing substituents (chlorine and formyl) that influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-4-2-10(3-5-11)14(18)19-13-6-1-9(8-17)7-12(13)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAODFTWYSAEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 2-Chloro-6-ethoxy-4-formylphenyl 2-Chlorobenzoate (C₁₆H₁₂Cl₂O₄)
- Structural Differences : The phenyl group has an ethoxy (-OCH₂CH₃) substituent at position 6 instead of hydrogen, and the benzoate moiety carries chlorine at position 2 .
- Impact : The ethoxy group is electron-donating, increasing electron density on the phenyl ring compared to the target compound. This enhances solubility in polar solvents but may reduce electrophilic reactivity.
- Molecular Weight : 339.17 g/mol (vs. 278.66 g/mol for the target compound), reflecting the ethoxy group’s contribution .
(b) 2-Chloro-4-formylphenyl 2-Fluorobenzoate (C₁₄H₈ClFO₃)
- Structural Differences : The benzoate moiety substitutes fluorine at position 2 instead of chlorine .
- Impact : Fluorine’s stronger electron-withdrawing nature increases the benzoate’s electrophilicity compared to chlorine. This may accelerate hydrolysis or nucleophilic substitution reactions.
- Molecular Weight : 278.66 g/mol, identical to the target compound due to similar substituent masses .
(c) 4-Formylphenyl 2-Chlorobenzoate (C₁₄H₉ClO₃)
- Structural Differences : The phenyl group lacks the chlorine at position 2, and the benzoate has chlorine at position 2 instead of 4 .
- Molecular Weight : 260.67 g/mol (lower than the target compound) .
(d) 4-Chlorobenzyl 4-Chlorobenzoate (C₁₄H₁₀Cl₂O₂)
Physicochemical Properties and Reactivity
Table 1: Comparative Physicochemical Data
Reactivity Insights :
- The target compound’s 4-formyl group is susceptible to nucleophilic addition (e.g., forming hydrazones or oximes), while the 2-chloro substituent may participate in coupling reactions (e.g., Suzuki-Miyaura) if activated.
- Fluorine substitution in the benzoate (as in 2-F-Bz) increases resistance to hydrolysis compared to chlorine due to stronger C-F bonds .
- Ethoxy groups (as in C₁₆H₁₂Cl₂O₄) enhance solubility in organic solvents like ethanol or DMSO .
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